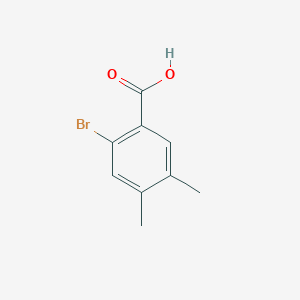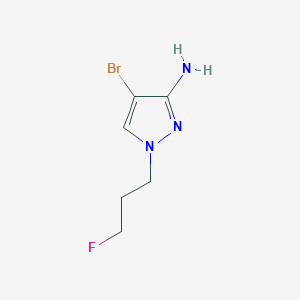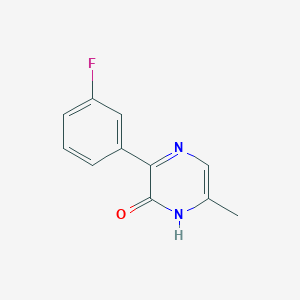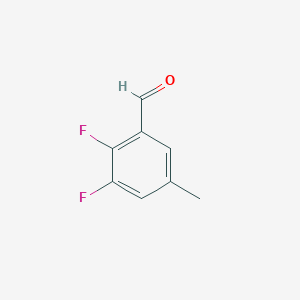
2-(Piperazin-1-YL)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a pyrimidine ring substituted with a piperazine moiety at the 2-position and an aldehyde group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions. For example, 2-chloropyrimidine can react with piperazine under basic conditions to form 2-(Piperazin-1-yl)pyrimidine.
Formylation: The aldehyde group is introduced at the 5-position of the pyrimidine ring through formylation reactions. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid
Reduction: 2-(Piperazin-1-yl)pyrimidine-5-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation.
Comparación Con Compuestos Similares
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds such as:
2-(Piperazin-1-yl)pyrimidine: Lacks the aldehyde group, which may result in different biological activity and reactivity.
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A derivative with a phenyl group and carboxamide functionality, used as an acetylcholinesterase inhibitor for Alzheimer’s disease research.
Each of these compounds has unique structural features that influence their chemical behavior and biological activity, making this compound distinct in its applications and mechanisms of action.
Propiedades
Fórmula molecular |
C9H12N4O |
|---|---|
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
2-piperazin-1-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H12N4O/c14-7-8-5-11-9(12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2 |
Clave InChI |
VLSMIYJLGRKJQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)










![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)
